Cas no 332052-65-0 (Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy-)
Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy-
- 3-(ethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
- 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid
- HMS2300C16
- CHEMBL1572061
- 3-ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid, AldrichCPR
- SMR000009662
- SR-01000506397-1
- AKOS016183552
- AKOS000300925
- 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionicacid
- 332052-65-0
- 3-((Ethoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
- DTXSID60349503
- SR-01000506397
- 3-((Ethoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoicacid
- MLS000070363
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- MDL: MFCD01366691
- Inchi: 1S/C13H17NO5/c1-3-19-13(17)14-11(8-12(15)16)9-4-6-10(18-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,17)(H,15,16)
- InChI Key: GCXKFPMOZUZWMS-UHFFFAOYSA-N
- SMILES: O(CC)C(NC(CC(=O)O)C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 267.11100
- Monoisotopic Mass: 267.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Boiling Point: 456.4°Cat760mmHg
- Flash Point: 229.8°C
- PSA: 84.86000
- LogP: 2.34800
Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646454-5g |
3-((Ethoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid |
332052-65-0 | 98% | 5g |
¥12818.00 | 2024-05-18 |
Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy-
Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- (CAS No. 332052-65-0): A Comprehensive Overview in Modern Chemical Biology
Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- (CAS No. 332052-65-0) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its benzene ring and propanoic acid moiety, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its 4-methoxy substituent and the presence of a (ethoxycarbonyl)amino group contribute to its remarkable reactivity and utility in pharmaceutical research.
The CAS No. 332052-65-0 identifier ensures precise classification and tracking within chemical databases, facilitating its use in both academic and industrial settings. The compound's molecular structure, featuring a combination of aromatic and aliphatic components, makes it an attractive candidate for further exploration in drug discovery and molecular engineering.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, allowing researchers to explore its potential applications in greater detail. The (ethoxycarbonyl)amino group, in particular, is a key feature that enhances its reactivity, making it suitable for various coupling reactions and modifications. This has opened new avenues for the development of novel therapeutic agents targeting a wide range of diseases.
In the realm of pharmaceutical research, Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- has been investigated for its potential role in modulating biological pathways. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory and degenerative disorders. The 4-methoxy substituent plays a crucial role in determining its pharmacokinetic properties, influencing factors such as solubility and metabolic stability.
The synthesis of this compound often involves multi-step reactions that require careful optimization to achieve high yields and purity. Modern techniques such as flow chemistry and catalytic processes have been employed to streamline these synthetic routes, making the production of Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- more efficient and scalable. These advancements not only reduce costs but also minimize waste, aligning with the principles of green chemistry.
One of the most promising applications of this compound is in the development of targeted therapies for cancer. Preliminary studies have indicated that derivatives of Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy-, may interact with specific proteins involved in tumor growth and progression. By modulating these interactions, it may be possible to develop novel anticancer agents with improved efficacy and reduced side effects.
The benzene ring present in this compound also contributes to its potential as a scaffold for drug design. Aromatic systems are well-known for their ability to interact with biological targets through hydrophobic interactions and π-stacking effects. These properties make Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy-a valuable building block for the creation of complex molecular architectures.
In conclusion, Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy- (CAS No. 332052-65-0) represents a significant advancement in chemical biology with its unique structural features and versatile applications. Ongoing research continues to uncover new possibilities for this compound in drug discovery and therapeutic development. As synthetic methodologies evolve, the accessibility and utility of Benzenepropanoic acid, b-[(ethoxycarbonyl)amino]-4-methoxy-will likely expand further, contributing to the advancement of modern medicine.
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